molecular formula C20H18N4O6 B11111441 methyl {(3E)-3-[2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

methyl {(3E)-3-[2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

Cat. No.: B11111441
M. Wt: 410.4 g/mol
InChI Key: AUIQWKOJFFLENF-PCUCHMEWSA-N
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Description

METHYL 2-[(3E)-3-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is a complex organic compound with a unique structure that includes a furan ring, an indole moiety, and multiple functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(3E)-3-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl prop-2-enamide intermediate, followed by its coupling with an indole derivative. The final step involves the esterification of the resulting compound to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(3E)-3-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The furan ring and indole moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: Functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 2-[(3E)-3-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-[(3E)-3-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 2-[(3E)-3-({2-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE
  • **METHYL 2-[(3E)-3-({2-[(2E)-3-(PYRIDIN-2-YL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE

Uniqueness

METHYL 2-[(3E)-3-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H18N4O6

Molecular Weight

410.4 g/mol

IUPAC Name

methyl 2-[3-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate

InChI

InChI=1S/C20H18N4O6/c1-29-18(27)12-24-15-7-3-2-6-14(15)19(20(24)28)23-22-17(26)11-21-16(25)9-8-13-5-4-10-30-13/h2-10,28H,11-12H2,1H3,(H,21,25)/b9-8+,23-22?

InChI Key

AUIQWKOJFFLENF-PCUCHMEWSA-N

Isomeric SMILES

COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)/C=C/C3=CC=CO3

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)C=CC3=CC=CO3

Origin of Product

United States

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